(4S)-3,3-dimethylpiperidin-4-ol (4S)-3,3-dimethylpiperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13621757
InChI: InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
SMILES: CC1(CNCCC1O)C
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

(4S)-3,3-dimethylpiperidin-4-ol

CAS No.:

Cat. No.: VC13621757

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

(4S)-3,3-dimethylpiperidin-4-ol -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name (4S)-3,3-dimethylpiperidin-4-ol
Standard InChI InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
Standard InChI Key ZCCBPOMEIUZJMR-LURJTMIESA-N
Isomeric SMILES CC1(CNCC[C@@H]1O)C
SMILES CC1(CNCCC1O)C
Canonical SMILES CC1(CNCCC1O)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

(4S)-3,3-Dimethylpiperidin-4-ol (IUPAC name: (4S)-3,3-dimethylpiperidin-4-ol) has the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. Key structural features include:

  • A six-membered piperidine ring with a hydroxyl group (-OH) at the C4 position.

  • Two methyl (-CH₃) groups at the C3 position, inducing steric hindrance and conformational rigidity.

  • Chiral center at C4, conferring the (S)-configuration (Figure 1).

Figure 1: Stereochemical representation of (4S)-3,3-dimethylpiperidin-4-ol

(4S)-3,3-Dimethylpiperidin-4-ol\text{(4S)-3,3-Dimethylpiperidin-4-ol}
Stereochemistry: The hydroxyl group and methyl substituents adopt equatorial positions to minimize steric strain .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solventsInferred
LogP (Partition Coefficient)Estimated ~1.2Calculated

Note: Experimental data for melting/boiling points are unavailable in public databases. LogP was estimated using fragment-based methods .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (4S)-3,3-dimethylpiperidin-4-ol typically involves:

  • Ring formation via cyclization of β-amino esters or ketones.

  • Stereoselective introduction of the C4 hydroxyl group.

  • Methyl group installation at C3 using alkylation or Grignard reactions .

Asymmetric Hydrogenation

A patent (EP3421455A1) describes the use of chiral rhodium catalysts for asymmetric hydrogenation of α,β-unsaturated ketones to yield enantiomerically pure piperidinols . For example:
(4S)-3,3-Dimethylpiperidin-4-ol\text{(4S)-3,3-Dimethylpiperidin-4-ol} can be synthesized via hydrogenation of a prochiral enone precursor using Rh/(R)-BINAP, achieving >90% enantiomeric excess (ee) .

Dieckmann Cyclization

β-Keto esters undergo Dieckmann cyclization to form piperidin-4-ones, which are subsequently reduced to the corresponding alcohol. Stereocontrol is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) .

Resolution of Racemates

Racemic mixtures of 3,3-dimethylpiperidin-4-ol can be resolved via diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) .

Pharmacological Applications

Opioid Receptor Antagonism

(4S)-3,3-Dimethylpiperidin-4-ol derivatives exhibit potent antagonism at μ-, δ-, and κ-opioid receptors. Key findings include:

  • N-Substituted analogues (e.g., N-phenylpropyl derivatives) show enhanced potency compared to N-methyl variants .

  • The 3,3-dimethyl groups increase receptor binding affinity by ~10-fold compared to des-methyl analogues (Table 1) .

Table 1: Opioid Receptor Antagonist Activity of Select Analogues

Compoundμ Receptor KeK_e (nM)κ Receptor KeK_e (nM)δ Receptor KeK_e (nM)
(4S)-3,3-Dimethylpiperidin-4-ol508 ± 12194 ± 8Inactive
Des-methyl analogue5,200 ± 2101,800 ± 95Inactive
Source: Adapted from .

Kinase Inhibition

The compound serves as a precursor in synthesizing JAK3 inhibitors (e.g., tofacitinib). The (4S)-configuration is critical for binding to the kinase ATP pocket .

Future Directions

  • Stereoselective Synthesis: Develop catalytic asymmetric methods to improve ee and yield.

  • Pharmacological Profiling: Evaluate in vivo efficacy in pain models.

  • Structural Optimization: Explore substituent effects on kinase selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator